N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide
CAS No.: 877817-02-2
Cat. No.: VC4328473
Molecular Formula: C17H17NO5S3
Molecular Weight: 411.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877817-02-2 |
|---|---|
| Molecular Formula | C17H17NO5S3 |
| Molecular Weight | 411.51 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H17NO5S3/c1-13-6-8-14(9-7-13)26(21,22)18-12-16(15-4-2-10-23-15)25(19,20)17-5-3-11-24-17/h2-11,16,18H,12H2,1H3 |
| Standard InChI Key | IZLHAQHILSYDNT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Introduction
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative with a complex molecular structure, notable for its potential applications in medicinal chemistry. Sulfonamides are widely studied due to their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a unique combination of furan and thiophene rings, which may contribute to its chemical reactivity and biological activity.
2D and 3D Representations
The molecular structure of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide reveals:
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A central sulfonamide group linking the furan and thiophene moieties.
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A methyl-substituted benzene ring attached to the sulfonamide group.
These features suggest the molecule may interact with biological targets through hydrogen bonding, π-stacking, or hydrophobic interactions.
Functional Groups
Key functional groups include:
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Sulfonamide group (-SO₂NH-) contributing to hydrogen bonding.
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Furan and thiophene rings, which are electron-rich aromatic systems.
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Methyl substitution on the benzene ring enhancing lipophilicity.
Synthesis
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-methylbenzene-1-sulfonamide involves:
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Reaction of furan and thiophene derivatives with sulfonyl chloride under basic conditions.
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Coupling with a benzene sulfonamide derivative using an appropriate base (e.g., triethylamine).
Analytical Characterization
Techniques used for characterization include:
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NMR Spectroscopy: Confirms the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Verifies molecular weight (395.45 g/mol).
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Infrared Spectroscopy (IR): Identifies functional groups like -SO₂NH and aromatic rings.
Biological Assays
Preliminary assays could involve:
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Antimicrobial testing against gram-positive and gram-negative bacteria.
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Cytotoxicity evaluation on cancer cell lines such as HeLa or MCF-7.
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Enzyme inhibition studies targeting carbonic anhydrase or other sulfonamide-sensitive enzymes.
Comparative Analysis
| Feature | N-[2-(furan-2-yl)-...sulfonamide | Other Sulfonamides |
|---|---|---|
| Heterocyclic Rings | Furan, Thiophene | Often single-ring systems |
| Molecular Weight | 395.45 g/mol | Varies widely (200–500 g/mol) |
| Biological Activity Potential | Antimicrobial, anticancer | Similar but dependent on specific structure |
| Lipophilicity (logP) | Moderate | Ranges from low to high |
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